2,2,3-Trimethyl-2,3-dihydroquinazolin-4(1H)-one
Description
2,2,3-Trimethyl-2,3-dihydroquinazolin-4(1H)-one is a substituted derivative of the 2,3-dihydroquinazolin-4(1H)-one (DHQ) scaffold, a nitrogen-containing heterocycle with a fused benzene and six-membered ring containing two nitrogen atoms and a ketone group . The compound features methyl groups at positions 2, 2, and 3, which influence its electronic, steric, and pharmacological properties. DHQ derivatives are recognized as "privileged scaffolds" in drug discovery due to their adaptability to diverse biological targets, including anti-leishmanial, anti-tubercular (anti-TB), and enzyme-inhibitory activities .
Properties
CAS No. |
91718-05-7 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2,2,3-trimethyl-1H-quinazolin-4-one |
InChI |
InChI=1S/C11H14N2O/c1-11(2)12-9-7-5-4-6-8(9)10(14)13(11)3/h4-7,12H,1-3H3 |
InChI Key |
NQNSZSLGMDYNOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC2=CC=CC=C2C(=O)N1C)C |
Origin of Product |
United States |
Biological Activity
2,2,3-Trimethyl-2,3-dihydroquinazolin-4(1H)-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications across various fields, including oncology and infectious diseases. This article aims to summarize the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of 2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one includes a quinazolinone core with three methyl groups attached to the 2 and 3 positions. This structural configuration influences its reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one derivatives. For instance, derivatives have shown significant inhibition of cell proliferation in various cancer cell lines. A study reported that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent anticancer activity .
Table 1: Anticancer Activity of 2,2,3-Trimethyl-2,3-dihydroquinazolin-4(1H)-one Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 5.0 |
| Compound B | MCF-7 | 8.0 |
| Compound C | A549 | 7.5 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies demonstrated that certain derivatives possess activity against various bacterial strains and fungi. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Table 2: Antimicrobial Activity Against Selected Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes. For example, studies have identified it as a potential inhibitor of factor Xa (fXa), a key target in anticoagulant therapy. The most potent derivative showed an IC50 value of 0.5 µM against fXa .
Table 3: Enzyme Inhibition Potency
| Enzyme | Compound | IC50 (µM) |
|---|---|---|
| fXa | Derivative X | 0.5 |
| TRPM2 | Derivative Y | 3.7 |
Case Study 1: Anti-Leishmanial Activity
A recent study evaluated the anti-leishmanial activity of several derivatives of the compound through molecular docking and in vitro assays. The results indicated that some derivatives bind effectively to key proteins involved in Leishmania metabolism, showing promise as therapeutic agents against leishmaniasis .
Case Study 2: TRPM2 Channel Inhibition
In another investigation focused on TRPM2 channels, a derivative was identified as a selective inhibitor with significant effects on calcium influx in cells. This finding opens avenues for exploring the therapeutic implications in conditions related to TRPM2 dysregulation .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2,3-dihydroquinazolin-4(1H)-one derivatives as anticancer agents. For example, a series of novel derivatives were synthesized and evaluated for their antiproliferative activity against several cancer cell lines including HepG2 (liver cancer), U251 (glioblastoma), and A549 (lung cancer) cells. Among these, one compound demonstrated significant inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism suggests that these compounds could serve as effective tubulin inhibitors in cancer therapy .
Antimicrobial Properties
Some derivatives of 2,3-dihydroquinazolin-4(1H)-one have shown promising antimicrobial activities. For instance, certain compounds were evaluated for their inhibitory effects against Leishmania species. In silico docking studies indicated strong binding affinities to key proteins involved in the parasite's metabolism, suggesting potential as novel anti-leishmanial agents .
Synthetic Approaches
The synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives has evolved with a focus on green chemistry principles. Recent methodologies have employed environmentally friendly solvents and catalysts to enhance yields while minimizing toxic by-products. For example, the use of reverse zinc oxide micelles as catalysts in aqueous media has been reported to yield high amounts of target compounds with minimal environmental impact .
| Synthetic Method | Yield (%) | Conditions |
|---|---|---|
| Reverse ZnO micelles | Up to 99 | Aqueous media at room temperature |
| Hercynite catalyst | High | One-pot reaction with aldehydes |
Case Study: Anticancer Derivatives
A study synthesized various 2-substituted derivatives of 2,3-dihydroquinazolin-4(1H)-one and assessed their anticancer properties through in vitro assays. The most promising candidate exhibited broad-spectrum anticancer activity and was shown to disrupt microtubule dynamics effectively without significant toxicity in vivo .
Case Study: Anti-leishmanial Activity
In another investigation, two specific derivatives were synthesized and tested for their anti-leishmanial activity through both in silico and in vitro methods. The results indicated that these compounds had low IC50 values, demonstrating potent efficacy against Leishmania parasites .
Chemical Reactions Analysis
Autoxidation and Radical-Mediated C–C Bond Cleavage
2,3-Dihydroquinazolin-4(1H)-ones with electron-rich substituents undergo autoxidation under mild aerobic conditions via radical chain mechanisms . For the 2,2,3-trimethyl derivative:
-
Reaction Pathway :
-
Key Observations :
Acid-Catalyzed Cyclocondensation
While direct synthesis of the trimethyl derivative is not explicitly documented, its formation can be inferred from cyclocondensation strategies:
General Reaction :
Anthranilamide + Trimethyl-substituted aldehyde → 2,2,3-Trimethyl-2,3-dihydroquinazolin-4(1H)-one
| Catalyst | Conditions | Yield | Byproduct | Ref. |
|---|---|---|---|---|
| Hercynite@H₂SO₄ | Solvent-free, 80°C, 40 min | ~90% | H₂O | |
| β-Cyclodextrin-SO₃H | H₂O, 70°C, 2 h | 85–92% | None | |
| Reverse ZnO micelles | H₂O, 70°C, 1 h | 95–99% | None |
Mechanistic Insights :
-
Zinc oxide micelles activate the aldehyde carbonyl, enabling nucleophilic attack by anthranilamide .
-
Steric effects from trimethyl groups may necessitate higher temperatures or prolonged reaction times compared to unsubstituted aldehydes .
Functionalization via Ring-Opening Reactions
The strained acenaphthene-like structure in dihydroquinazolinones permits regioselective bond cleavage:
-
Net Dehydrogenation :
Autoxidation of the 2,2′-bis(dihydroquinazolinone) analog (6a ) leads to C–C bond cleavage and dehydrogenation, forming a fused quinazolinone (13 ) . -
Implications for Trimethyl Derivative :
Similar reactivity could yield tricyclic products, though methyl groups may alter regioselectivity.
Oxidative Modifications
Peracetic acid (generated in situ during autoxidation ) may oxidize the quinazolinone scaffold:
-
Potential Products :
-
Epoxidation of adjacent double bonds (if present).
-
Hydroxylation at benzylic positions.
-
Biological Derivatization
While not directly studied for the trimethyl variant, related dihydroquinazolinones serve as synthons for bioactive molecules:
-
Examples :
Stability and Degradation
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
Substituents on the DHQ scaffold significantly alter bioactivity and physicochemical properties. Key analogs include:
- 2,2-Diethyl-6,8-dinitro-DHQ (3a): Features diethyl groups at C2 and nitro groups at C6/C8, synthesized via HNO₃-mediated cyclocondensation. Exhibits anti-leishmanial activity (IC₅₀ = 12.3 µM) .
- 2-(4-Chloro-3-nitrophenyl)-2-methyl-DHQ (3b) : Contains a chloronitrophenyl group, showing enhanced anti-TB activity (MIC = 3.13 µg/mL) .
- 3-Alkyl-2-triazolylthio-DHQs : Incorporate triazole and thioether moieties, synthesized using Cu@Py-Oxa@SPION catalysts, yielding 77–86% under mild conditions .
- 2-Styryl-DHQs : Styryl substituents at C2 enable π-π stacking interactions, synthesized via citric acid-catalyzed multicomponent reactions .
Preparation Methods
Reverse Zinc Oxide Micelles as Nanoreactors
A breakthrough in sustainable synthesis was achieved using reverse zinc oxide (ZnO) micelles in aqueous media. These micelles act as nanoreactors, enhancing reaction rates and selectivity. For example, a model reaction between anthranilamide and 4-nitrobenzaldehyde at 70°C with 10 mol% ZnO nanomicelles achieved 99% yield in 1 hour. Adapting this protocol for 2,2,3-trimethyl derivatives would involve substituting the aldehyde component with pivalaldehyde and optimizing catalyst loading.
Table 1: Optimization of ZnO Nanomicelle Catalyst Loading
| Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 3 | 70 | 1 | 71 |
| 10 | 70 | 0.5 | 99 |
This method’s advantages include water as a solvent, recyclable catalysts, and avoidance of toxic reagents, aligning with green chemistry principles.
Solvent Innovation: 2-MeTHF and Microwave Assistance
The substitution of traditional solvents like tetrahydrofuran (THF) with 2-methyltetrahydrofuran (2-MeTHF) has emerged as a sustainable alternative. A two-step protocol involving 2-MeTHF in the initial step and methanol/K₂CO₃ under microwave irradiation achieved yields exceeding 85% for related dihydroquinazolinones. For the trimethyl variant, this approach could reduce reaction times from hours to minutes while maintaining high purity.
Magnetic Nanoparticle Catalysts
The use of Cu(II)/L-His@Fe₃O₄ magnetic nanoparticles represents a leap in catalytic efficiency and recyclability. In ethanol at 80°C, this catalyst facilitated the synthesis of 2,3-dihydroquinazolin-4(1H)-ones in 89–99% yields within 2 hours. The magnetic separation of the catalyst simplifies purification, a critical advantage for scaling up trimethyl derivative production.
Table 2: Comparative Analysis of Catalytic Systems
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| ZnO Nanomicelles | H₂O | 70 | 0.5 | 99 |
| Cu(II)/L-His@Fe₃O₄ | Ethanol | 80 | 2 | 95 |
| SnCl₂ | Ethanol | 120 (microwave) | 0.3 | 87 |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives using heterogeneous catalysts?
- Methodological Answer : Optimization involves evaluating catalyst type, solvent, temperature, and reactant ratios. For example:
- HAP NPs : Achieve high yields (85–95%) in aqueous media at 80°C using isatoic anhydride, aldehydes, and amines. Catalyst recyclability (up to 5 cycles) is demonstrated without significant yield loss .
- β-Cyclodextrin-SO3H : Enables short reaction times (30–60 min) in water, with yields >90% and catalyst reuse for 3 cycles .
- COF–MOF Composites : Facilitate one-pot, three-component reactions (isatoic anhydride, aldehydes, aniline) under mild conditions, yielding 80–92% products .
Q. What solvents are most effective for synthesizing dihydroquinazolinone derivatives, and how do they impact yield?
- Methodological Answer : Solvent selection depends on polarity and compatibility with catalysts:
- Ethanol (EtOH) : Optimal for 2-phenyl derivatives, yielding 85–90% at reflux .
- Aqueous Media : Eco-friendly choice for HAP NPs or β-cyclodextrin-SO3H systems, minimizing organic waste .
- Ionic Liquids (e.g., [bmim]BF4) : Enable catalyst-free synthesis with >90% efficiency, ideal for green chemistry .
- Data Table :
| Solvent | Catalyst | Yield (%) | Temperature | Reference |
|---|---|---|---|---|
| H₂O | HAP NPs | 85–95 | 80°C | |
| EtOH | None | 85–90 | Reflux | |
| [bmim]BF4 | None | >90 | 100°C |
Advanced Research Questions
Q. How do mechanistic studies explain the role of acidic vs. basic catalysts in dihydroquinazolinone synthesis?
- Methodological Answer :
- Acidic Catalysts (e.g., HAP NPs) : Promote cyclization via protonation of intermediates, accelerating imine formation and ring closure .
- Basic Catalysts (e.g., KOH/DMSO) : Facilitate deprotonation and nucleophilic attack in metal-free systems, achieving 75–85% yields at room temperature .
Q. What strategies enhance the bioactivity of dihydroquinazolinone derivatives?
- Methodological Answer :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) or thiadiazole moieties to improve antimicrobial activity (MIC: 2–8 µg/mL) .
- Molecular Docking : Use AutoDock/Vina to predict binding affinities to targets like Acinetobacter baumannii biofilm proteins. Derivatives with thioxo groups show enhanced interactions .
Q. How can green chemistry principles be applied to scale dihydroquinazolinone synthesis?
- Methodological Answer :
- Solvent-Free Routes : Use mechanochemical grinding or microwave irradiation to reduce energy consumption .
- Recyclable Catalysts : β-Cyclodextrin-SO3H and COF–MOF systems minimize waste and enable ≥3 reuse cycles .
- Ionic Liquids : Serve as dual solvent-catalysts, achieving atom-economical one-pot syntheses .
Data Contradictions and Resolution
Q. Why do catalytic systems report conflicting yields for similar substrates?
- Analysis : Discrepancies arise from variations in substituent electronic effects (e.g., electron-donating groups slow cyclization) or catalyst-surface interactions .
- Resolution : Standardize reaction monitoring (e.g., in situ IR for intermediate tracking) and cross-validate yields via independent methods (HPLC vs. isolated mass) .
Advanced Characterization Techniques
Q. What analytical methods are critical for confirming dihydroquinazolinone structures?
- Methodological Answer :
- NMR/IR : Identify NH/OH stretches (~3300 cm⁻¹) and carbonyl signals (δ 165–170 ppm in ¹³C NMR) .
- Mass Spectrometry : Confirm molecular ions (e.g., m/z 290 for 2-hydroxynaphthyl derivatives) .
- X-ray Crystallography : Resolve stereochemistry, as demonstrated for 2,2,7-trimethyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
